1,2-Bis(hydroxyamino)cyclohexane
Overview
Description
1,2-Bis(hydroxyamino)cyclohexane is an organic compound with the molecular formula C6H14N2O2 It is a cyclohexane derivative where two hydroxylamine groups are attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(hydroxyamino)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to optimize reaction conditions to maximize yield and purity, which may involve adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(hydroxyamino)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine groups can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
1,2-Bis(hydroxyamino)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(hydroxyamino)cyclohexane involves its ability to participate in various chemical reactions due to the presence of hydroxylamine groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminocyclohexane: Similar in structure but with amino groups instead of hydroxylamine groups.
1,2-Dihydroxycyclohexane: Contains hydroxyl groups instead of hydroxylamine groups.
2,3-Bis(hydroxyamino)-2,3-dimethylbutane: Another bis(hydroxyamino) compound with a different carbon backbone.
Uniqueness
1,2-Bis(hydroxyamino)cyclohexane is unique due to the presence of hydroxylamine groups, which impart distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where these functional groups are advantageous.
Properties
IUPAC Name |
N-[(1R,2S)-2-(hydroxyamino)cyclohexyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCNVTWOXTNMF-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NO)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NO)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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